molecular formula C17H13ClN4OS2 B3216583 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1172227-64-3

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3216583
CAS No.: 1172227-64-3
M. Wt: 388.9
InChI Key: BPIBLHVEBHULHU-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring three distinct pharmacophores:

  • 4-Chlorobenzo[d]thiazol-2-yl group: Enhances lipophilicity and may contribute to antimicrobial or antitumor activity via interactions with biological targets like kinases or DNA .
  • 1H-pyrazol-1-yl ethyl side chain: Introduces hydrogen-bonding capacity and modulates solubility.

Its structural complexity aligns with trends in modern drug discovery, where hybrid molecules aim to synergize multiple pharmacodynamic properties.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS2/c18-12-4-1-5-13-15(12)20-17(25-13)22(10-9-21-8-3-7-19-21)16(23)14-6-2-11-24-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIBLHVEBHULHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Compound A : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

  • Key Differences :
    • Replaces thiophene with coumarin-benzimidazole hybrids.
    • Lacks the pyrazole-ethyl side chain.
  • Pharmacokinetic Insight : The absence of a pyrazole group may reduce metabolic stability compared to the target compound.

Compound B : N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide

  • Key Differences :
    • Sulfamide linker instead of thiophene-carboxamide.
    • Pyridine substituent instead of benzothiazole.
  • Synthetic Pathway : Synthesized via SNAr reaction, highlighting reactivity differences compared to the target compound’s likely amide coupling or nucleophilic substitution routes.

Pyrazole-Containing Derivatives

Compound C : (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

  • Key Differences :
    • Difluoromethyl pyrazole substituents enhance metabolic resistance.
    • Includes indazole and acetylene groups, increasing steric bulk.
  • Activity : Optimized for kinase inhibition (e.g., JAK/STAT pathways), suggesting the target compound’s pyrazole-ethyl group could similarly enhance selectivity for enzymatic targets.

Triazole-Thione Hybrids

Compound D: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Key Differences :
    • Triazole-thione core instead of benzothiazole-thiophene.
    • Chlorophenyl groups dominate hydrophobicity.
  • Structural Insights : Hydrogen-bonded hexamers in crystal structure (via N–H···S/O interactions) suggest the target compound may exhibit similar crystallinity, impacting formulation stability.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Thiophene-carboxamide 4-Cl-benzothiazole, pyrazole-ethyl Not specified -
Compound A Coumarin-benzimidazole Benzo[d]thiazole, acetamide Antimicrobial, antitubercular
Compound C Pyrazole-acetamide Difluoromethyl, indazole, acetylene Kinase inhibition
Compound D Triazole-thione Chlorophenyl, benzylideneamino Crystallinity studies

Table 2: Pharmacophoric Features

Feature Target Compound Compound A Compound C
Aromatic Heterocycles Thiophene, benzothiazole Coumarin, benzimidazole Pyrazole, indazole
Halogen Substituents 4-Cl None 4-Cl, difluoro
Hydrogen-Bonding Groups Pyrazole N, carboxamide Acetamide, coumarin O Acetamide, hydroxyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

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